molecular formula C12H14ClNO2S B2493523 2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide CAS No. 2411244-51-2

2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide

Cat. No.: B2493523
CAS No.: 2411244-51-2
M. Wt: 271.76
InChI Key: YOLRDWYJXPFPOZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide is a synthetic organic compound that features a chloroacetamide group attached to a benzoxathiin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzoxathiin with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzoxathiin moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines or alcohols.

Scientific Research Applications

2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoxathiin moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide
  • 2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]propionamide
  • 2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]butyramide

Uniqueness

This compound is unique due to its specific combination of a chloroacetamide group and a benzoxathiin moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-7-12(15)14-6-5-9-8-17-11-4-2-1-3-10(11)16-9/h1-4,9H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLRDWYJXPFPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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